(NH4)2[CuCl4]·2H2O basic properties
(NH4)2[CuCl4]·2H2O basic properties
An In-depth Technical Guide to the Fundamental Properties of Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O
Executive Summary
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a metal-organic coordination complex that serves as a quintessential model system for researchers in crystallography, materials science, and coordination chemistry. This vibrant blue-green crystalline solid is readily synthesized and exhibits a fascinating interplay of structural, spectroscopic, thermal, and electrical properties.[1] This guide provides an in-depth analysis of these core characteristics, intended for researchers, scientists, and drug development professionals who may utilize similar compounds. We will explore its synthesis and crystal structure, delve into its spectroscopic signatures which elucidate its electronic environment, and examine its response to thermal and electrical stimuli, including a notable low-temperature phase transition. The methodologies for its characterization are detailed, providing a framework for empirical validation and further investigation.
Introduction
The family of tetrachlorocuprate(II) complexes, characterized by the [CuCl₄]²⁻ anion, displays remarkable structural diversity, with coordination geometries ranging from tetrahedral to square planar, largely influenced by the nature of the counter-ion and the crystal packing forces.[2] Ammonium tetrachlorocuprate(II) dihydrate, also known as diammonium tetrachlorocuprate(2-), is a prominent member of this family.[1] Its straightforward synthesis and the stability of its crystals make it an excellent subject for fundamental studies.[3]
This technical guide offers a comprehensive overview of the basic properties of (NH₄)₂[CuCl₄]·2H₂O. The narrative is structured to build a holistic understanding of the material, beginning with its synthesis and leading into a detailed examination of its crystallographic, spectroscopic, thermal, and electrical properties. Each section is grounded in established experimental data and provides the causal reasoning behind the observed phenomena, adhering to the principles of scientific integrity and expertise.
Synthesis and Crystal Growth
The formation of high-quality single crystals is paramount for accurate characterization. For (NH₄)₂[CuCl₄]·2H₂O, this is most reliably achieved through the slow evaporation of a stoichiometric aqueous solution of its constituent salts.
Causality of Method
The choice of slow evaporation is critical. Rapid precipitation tends to yield polycrystalline powders or poorly-defined crystals with numerous defects. In contrast, slow, controlled evaporation at a constant temperature allows the system to remain near equilibrium. This enables the crystalline lattice to form in a highly ordered manner, minimizing defects and allowing for the growth of large, well-faceted single crystals suitable for techniques like X-ray diffraction.
Experimental Protocol: Synthesis by Slow Evaporation
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Reagent Preparation : Prepare aqueous solutions of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl).
-
Stoichiometric Mixing : Combine the solutions in a 1:2 molar ratio of CuCl₂ to NH₄Cl.[4][5] For example, dissolve 1 mole of CuCl₂·2H₂O and 2 moles of NH₄Cl in a minimal amount of deionized water.
-
Homogenization : Gently stir the resulting solution until all solids are dissolved, yielding a clear, green-blue solution.
-
Crystallization : Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of evaporation.
-
Incubation : Place the beaker in a location with stable temperature and minimal vibration.
-
Crystal Harvesting : Over several days to weeks, crystals will form and grow. Once they have reached the desired size, they can be harvested from the mother liquor, gently washed with a small amount of cold distilled water, and dried on filter paper.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O crystals.
Structural and Physical Properties
The macroscopic properties of a crystal are a direct consequence of its microscopic arrangement of atoms.
Crystallographic Data
(NH₄)₂[CuCl₄]·2H₂O crystallizes in the tetragonal system, a structure confirmed by X-ray diffraction studies.[6] The key crystallographic parameters are summarized below.
| Property | Value | Reference(s) |
| Crystal System | Tetragonal | [6][7] |
| Space Group | P4₂/mnm | [6] |
| Unit Cell Parameter (a) | 7.58 Å | [6] |
| Unit Cell Parameter (c) | 7.95 Å | [6] |
| Formula Units (Z) | 2 | [6] |
The coordination environment around the central copper(II) ion is of particular interest. The Cu²⁺ ion is a d⁹ system, making it susceptible to Jahn-Teller distortion.[2] This effect leads to the formation of a distorted, flattened octahedron rather than a perfect one.[8] The complex anion is more accurately described as trans-diaquatetrachlorocuprate(II), [CuCl₄(H₂O)₂]²⁻, where four chloride ions form a square plane around the copper and two water molecules occupy the axial positions, with the O-Cu-O distance being the shortest.[4][8] The ammonium cations (NH₄⁺) reside within the lattice, providing charge balance and contributing to the overall crystal stability through hydrogen bonding interactions with the chloride ligands.
Physical Properties
| Property | Value | Reference(s) |
| Formula | (NH₄)₂[CuCl₄]·2H₂O | [3][9] |
| Molar Mass | 277.47 g/mol | [9][10] |
| Appearance | Vibrant blue-green crystalline solid | [1] |
| Crystal Habit | Distorted Octahedral | [3] |
Spectroscopic Characterization
Spectroscopy provides a window into the electronic and vibrational states of the molecule, serving as a powerful tool for structural confirmation and analysis.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the compound. These techniques can confirm the presence of the distinct polyatomic ions in the lattice: the ammonium cation (NH₄⁺) and the complex anion [CuCl₄(H₂O)₂]²⁻. Characteristic vibrational frequencies for the N-H stretches and bends of the ammonium ion, as well as the O-H stretches of the water molecules and the Cu-Cl vibrations of the anion, can be identified and assigned.[6][11]
Electronic Spectroscopy (UV-Visible)
The distinct blue-green color of the compound is due to the absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is characterized by two main features:
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d-d Transitions : Weak absorptions in the visible range (typically 10,000–16,000 cm⁻¹) arise from the promotion of an electron between the d-orbitals of the Cu²⁺ ion, which are split in energy by the ligand field.[8]
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Charge Transfer Bands : More intense absorptions, usually in the UV region, are attributed to ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from the chloride ligands to the copper ion.[8]
Visualization: Structure-Spectra Relationship
Caption: Relationship between crystal structure and spectroscopic output.
Thermal and Electrical Behavior
The response of (NH₄)₂[CuCl₄]·2H₂O to temperature changes reveals key information about its stability and phase behavior.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.[7][8] TGA tracks the mass of the sample as a function of temperature. For this dihydrate, the initial mass loss corresponds to the removal of the two water molecules of crystallization. Subsequent decomposition at higher temperatures involves the loss of ammonium chloride, ultimately leaving a residue of copper oxide.[8]
A key feature revealed by DSC and electrical studies is a first-order phase transition that occurs at approximately 248 K (-25 °C).[6] This transition is associated with structural changes within the crystal lattice.
| Thermal Event | Approximate Temperature | Technique(s) | Reference(s) |
| First-Order Phase Transition | 248 K (-25 °C) | DSC, TSDC, DC Conductivity | [6] |
| Onset of Dehydration | ~373 K (100 °C) | TGA | [8] |
Electrical Properties
Studies of the direct current (DC) electrical conductivity confirm the phase transition at 248 K, where a distinct change in conductivity is observed.[6] Furthermore, Thermally Stimulated Depolarization Current (TSDC) measurements show a sharp peak at the same temperature. This peak is attributed to the Maxwell-Wagner effect, which arises from charge accumulation at the interfaces of a dielectrically inhomogeneous material.[6] The activation energy for the depolarization process has been calculated to be 0.78 eV.[6]
Magnetic Properties
The magnetic properties of tetrachlorocuprate(II) compounds are an active area of research, as the arrangement of the paramagnetic Cu²⁺ ions can lead to interesting low-dimensional magnetic phenomena.[12]
Expected Behavior and Measurement
The Cu²⁺ ion has one unpaired electron, making (NH₄)₂[CuCl₄]·2H₂O a paramagnetic material. The crystal structure, with its layers of [CuCl₄(H₂O)₂]²⁻ anions, suggests that magnetic interactions (superexchange) between copper centers may occur, potentially leading to weak antiferromagnetic coupling at low temperatures.[13]
Experimental Protocol: Magnetic Susceptibility Measurement
A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive magnetic measurements.
-
Sample Preparation : A powdered sample of the crystalline material is weighed and placed into a gel cap or other suitable sample holder.
-
Mounting : The sample is mounted in the magnetometer.
-
Zero-Field Cooling (ZFC) : The sample is cooled from room temperature down to a low temperature (e.g., 2 K) in the absence of an external magnetic field.
-
Data Acquisition (ZFC) : A small magnetic field (e.g., 1000 Oe) is applied, and the magnetic moment is measured as the sample is warmed back up to 300 K.
-
Field Cooling (FC) : The sample is then cooled back down to 2 K while the magnetic field is applied.
-
Data Acquisition (FC) : The magnetic moment is measured again as the sample is warmed.
-
Analysis : The magnetic susceptibility (χ) is calculated from the measured moment. The temperature dependence of χ can be analyzed using the Curie-Weiss law to extract information about the nature and strength of the magnetic interactions.
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate is a cornerstone compound for the study of coordination chemistry. Its properties are well-documented and provide clear, instructive examples of fundamental chemical principles, including Jahn-Teller distortion, ligand field theory, and phase transitions. Its ease of synthesis makes it an accessible model system for both educational and advanced research purposes. The comprehensive data presented in this guide—from its tetragonal crystal structure and distorted octahedral copper coordination to its distinct spectroscopic signatures and low-temperature phase transition—underscore its utility and importance in the field of materials science.
References
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Chemistry Stack Exchange. (2016). Why is (NH4)2[CuCl4] square planar complex but Cs2[CuCl4] is tetrahedral? [Link]
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ResearchGate. (2018). Cystamindi-ium tetrachlorocuprate [NH3(CH2)2SS(CH2)2NH3][CuCl4]: Synthesis, crystal structure, and thermal decomposition. [Link]
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